molecular formula C12H17ClFNO B1449285 (3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1864057-48-6

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No. B1449285
M. Wt: 245.72 g/mol
InChI Key: SSYQNHNDWPSDDR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO2/c13-11-7-9 (8-14)1-2-12 (11)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2 . This indicates that the compound contains a fluorophenyl group attached to a tetrahydropyran ring via a methanamine linker.


Physical And Chemical Properties Analysis

This compound is a solid or liquid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Pyrane and Pyrene Glycosides : A study by Srinivas et al. (2020) focused on the synthesis of novel pyrane glycosides, showing potential antibacterial and antifungal activities. The compounds were derived from chalcone derivatives, hinting at a method for developing substances with potential therapeutic uses Srinivas, Sunitha, & Shamili, 2020.

  • Dicarboxylic Acid Amides and Diamides : Research by Aghekyan et al. (2018) explored the condensation reactions of various nonaromatic amines to create N,N'-disubstituted oxamides and N-Aryloxamides, showcasing a pathway for synthesizing complex amides from simple precursors Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018.

Potential Therapeutic Applications

  • Alzheimer's Disease Treatment : A study by Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, which demonstrated significant inhibitory activities against acetylcholinesterase and monoamine oxidase-B. These findings suggest potential applications in developing treatments for Alzheimer's disease Kumar, Jain, Parle, Jain, & Kumar, 2013.

Chemical Transformations and Structural Analysis

  • N,2,2-Trimethyltetrahydro-2H-pyran-4-amine Transformations : Arutyunyan et al. (2012) investigated the chemical transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, revealing methods for generating complex structures from simpler amines. This study expands the toolkit for synthetic organic chemistry Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9;/h1-3,8-9,12H,4-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYQNHNDWPSDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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